2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a unique structure that includes a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazinone ring. The reaction conditions often include the use of a strong acid or base as a catalyst.
Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced through an acylation reaction, typically using phenylacetyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the benzoxazinone core at the 2 and 4 positions. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylheptane
- 2,4-Dimethyldecane
- 2,4-Dimethylundecane
Uniqueness
Compared to these similar compounds, 2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core and the presence of the phenylacetyl group
Properties
CAS No. |
135420-26-7 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2,4-dimethyl-7-(2-phenylacetyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H17NO3/c1-12-18(21)19(2)15-9-8-14(11-17(15)22-12)16(20)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
OKCCBBRDGLKTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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